1-[2-(2-Chlorophenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Chlorophenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C13H14ClNO4 and a molecular weight of 283.71 g/mol . This compound is characterized by the presence of a chlorophenoxy group attached to an ethyl chain, which is further connected to a pyrrolidine ring with a carboxylic acid and oxo functional groups. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[2-(2-Chlorophenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid involves several steps, typically starting with the preparation of the chlorophenoxyethyl intermediate. This intermediate is then reacted with a pyrrolidine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper compounds .
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. These methods are optimized for efficiency and cost-effectiveness, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
1-[2-(2-Chlorophenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., tetrahydrofuran, methanol), varying temperatures (from -78°C to room temperature), and inert atmospheres (e.g., nitrogen or argon). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(2-Chlorophenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism by which 1-[2-(2-Chlorophenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The chlorophenoxy group is known to bind to certain receptors or enzymes, modulating their activity. The pyrrolidine ring enhances the compound’s binding affinity and specificity, while the carboxylic acid group can form hydrogen bonds with target molecules, stabilizing the interaction .
Comparison with Similar Compounds
When compared to similar compounds, 1-[2-(2-Chlorophenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
1-[2-(2-Bromophenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.
1-[2-(2-Fluorophenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid: The presence of a fluorine atom affects the compound’s lipophilicity and metabolic stability.
1-[2-(2-Methylphenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid: The methyl group alters the compound’s steric properties and reactivity.
These comparisons highlight the unique aspects of this compound, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4/c14-10-3-1-2-4-11(10)19-6-5-15-8-9(13(17)18)7-12(15)16/h1-4,9H,5-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNSFSOFPALYIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCOC2=CC=CC=C2Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.